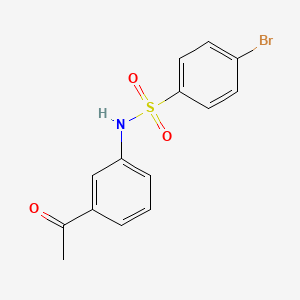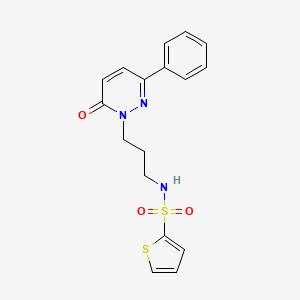
Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone can be represented by the SMILES stringCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . The InChI representation is 1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazole derivatives, including the compound , have been found to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
The compound has been associated with antifungal properties . This suggests that it could be used in the treatment of various fungal infections.
Anticancer Activity
Some pyrazole derivatives have shown promising results in cytotoxic studies, indicating potential anticancer activity . This compound could be explored further for its potential use in cancer treatment.
Antidiabetic Activity
Pyrazole derivatives have been found to exhibit antidiabetic activity . This suggests that the compound could be used in the management of diabetes.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives, including this compound, have been documented . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antituberculosis Activity
Pyrazole derivatives have been found to possess antituberculosis activity . This suggests that the compound could be used in the treatment of tuberculosis.
Antiviral Activity
Pyrazole derivatives have been found to exhibit antiviral activity . This suggests that the compound could be used in the management of viral infections.
Antiparasitic Activity
The compound has been associated with antiparasitic properties . This suggests that it could be used in the treatment of various parasitic infections.
Mecanismo De Acción
Target of Action
The primary target of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, also known as 1-(1,5-diphenyl-1H-pyrazole-4-carbonyl)azepane, is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is a part of the mitochondrial ribonuclease P .
Mode of Action
This interaction could potentially alter the function of the enzyme, affecting the biochemical pathways it is involved in .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial tRNA maturation pathway
Propiedades
IUPAC Name |
azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUFLUKAZECPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)
![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)




![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)
![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)

